![molecular formula C10H15N B13161770 2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile](/img/structure/B13161770.png)
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile is a chemical compound with the molecular formula C10H15N. It is characterized by a bicyclic structure that includes a nitrile group. This compound is primarily used in research and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile can be achieved through several methods. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Industrial Production Methods
While specific industrial production methods for 2-{Bicyclo[42
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group into other functional groups such as amines.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in medicinal chemistry research.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which 2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new bonds and the generation of different products. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile: Contains a nitrile group and a bicyclic structure.
Bicyclo[4.2.0]octa-1,5,7-trienes: Similar bicyclic structure but different functional groups.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with different functional groups and applications.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-(7-bicyclo[4.2.0]octanyl)acetonitrile |
InChI |
InChI=1S/C10H15N/c11-6-5-9-7-8-3-1-2-4-10(8)9/h8-10H,1-5,7H2 |
InChI Key |
RLCOGUYXTJTRSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC2CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


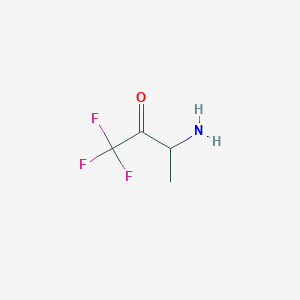
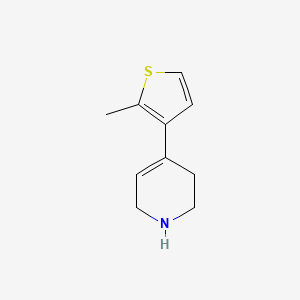
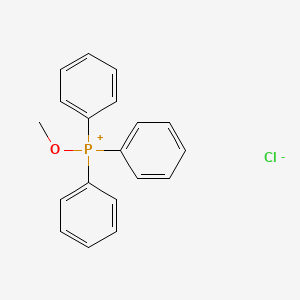
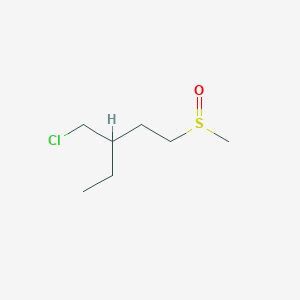
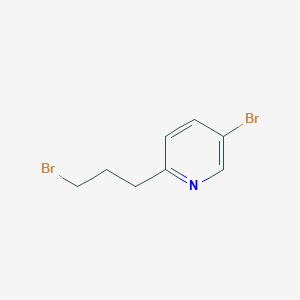
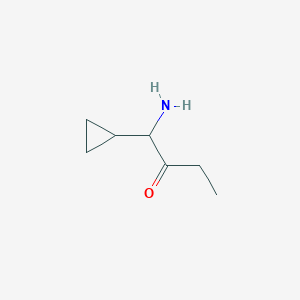
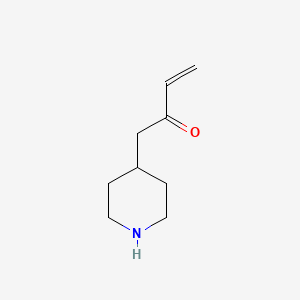
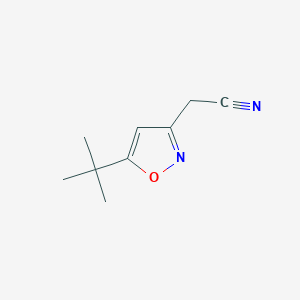

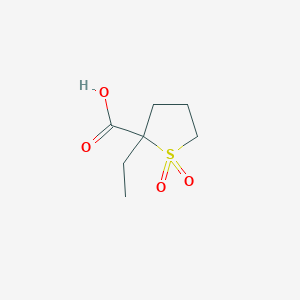
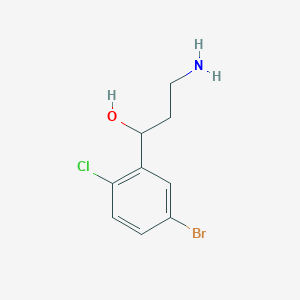

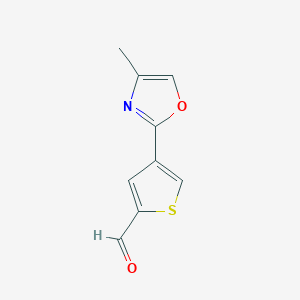
![2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13161792.png)
